N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide
Descripción
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a benzothiazole core fused to a tetrahydrobenzo[b]thiophen moiety, substituted with a 4-(methylthio)benzamide group. The methylthio (-SMe) substituent on the benzamide may enhance lipophilicity, influencing membrane permeability and metabolic stability, while the tetrahydrobenzo[b]thiophen moiety could modulate conformational flexibility for target binding.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS3/c1-14-7-12-17-20(13-14)30-24(26-22(27)15-8-10-16(28-2)11-9-15)21(17)23-25-18-5-3-4-6-19(18)29-23/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZUCUCWOJXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structures : It integrates a benzo[d]thiazole moiety with a tetrahydrobenzo[b]thiophene structure.
- Functional Groups : The presence of a methylthio group and a benzamide linkage enhances its biological activity.
Antimicrobial Activity
The compound has demonstrated notable antibacterial properties against various pathogens. In vitro studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Ampicillin |
| Escherichia coli | 125 μg/mL | Streptomycin |
| Candida albicans | 250 μg/mL | Fluconazole |
These results indicate that the compound exhibits comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, evidenced by enhanced Annexin V staining.
Case studies have reported that derivatives of this compound can target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in several studies:
- Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against S. aureus, indicating selective action against bacterial enzymes while sparing human counterparts .
- Kinase Inhibition : The compound also demonstrates inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, which correlate with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide has shown significant antimicrobial properties against various pathogens. In vitro studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 | Ampicillin |
| Escherichia coli | 125 | Streptomycin |
| Candida albicans | 250 | Fluconazole |
These results indicate that the compound exhibits comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, evidenced by enhanced Annexin V staining.
Case studies have reported that derivatives of this compound can target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development.
Enzyme Inhibition
The ability of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide to inhibit key enzymes has been explored in several studies:
- Topoisomerase Inhibition : The compound has shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus.
- Kinase Inhibition : It also demonstrates inhibitory activity against certain kinases involved in cancer progression.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Análisis De Reacciones Químicas
Amide Group
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, generating carboxylic acid and amine derivatives. For example, treatment with HCl/EtOH (1:1) at 80°C yields 4-(methylthio)benzoic acid and the corresponding amine .
-
Nucleophilic Substitution : The amide nitrogen participates in alkylation reactions with electrophiles like chloroethyl piperidine, forming tertiary amines.
Benzothiazole and Thiophene Moieties
-
Electrophilic Aromatic Substitution : Bromination at the benzothiazole ring occurs using NBS (N-bromosuccinimide) in DMF, yielding mono- or di-brominated products .
-
Oxidation : The thiophene sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA (meta-chloroperbenzoic acid) .
Methylthio Group
-
Oxidation : Reacts with oxidizing agents (e.g., H₂O₂/AcOH) to form sulfoxide (S=O) or sulfone (O=S=O) derivatives .
-
Alkylation : Participates in nucleophilic displacement reactions with alkyl halides, forming thioether linkages .
Catalytic and Solvent Effects
-
Solvent Optimization : Ethanol and DMF enhance reaction efficiency due to polar aprotic properties, facilitating nucleophilic substitutions .
-
Catalysts : Triethylamine (Et₃N) or K₂CO₃ improves yields in coupling reactions by deprotonating intermediates .
Analytical Characterization
Spectroscopic Data :
Comparative Reactivity with Analogues
Mechanistic Insights
-
Inhibition of Enzymatic Targets : The methylthio group enhances binding to hydrophobic pockets in enzymes like APE1 (apurinic/apyrimidinic endonuclease 1), as evidenced by molecular docking studies showing ΔG values of −8.2 kcal/mol .
-
Metabolic Stability : The tetrahydrobenzothiophene core resists oxidative degradation in hepatic microsomal assays, with >80% remaining after 1 hour .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing inhibitors targeting DNA repair enzymes or oxidative stress pathways. Further studies should explore its pharmacokinetic optimization and in vivo efficacy .
Comparación Con Compuestos Similares
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The compound is synthesized via multi-step organic reactions, typically involving condensation of benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophen-2-yl precursors. Key steps include:
- Amide bond formation : Use of 4-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to couple with the tetrahydrobenzo[b]thiophen-2-amine intermediate .
- Heterocyclic assembly : Controlled temperature (60–80°C) and solvent selection (e.g., ethanol, DMF) to stabilize reactive intermediates .
- Purity optimization : Final purification via column chromatography or recrystallization, validated by HPLC (≥95% purity) and NMR (absence of unreacted starting materials) .
Q. How can researchers confirm the structural integrity of this compound?
Standard analytical workflows include:
- 1H/13C NMR : Assign peaks to distinguish benzo[d]thiazole (δ 7.2–8.5 ppm) and tetrahydrobenzo[b]thiophen (δ 2.1–3.5 ppm for methyl groups) .
- Mass spectrometry (MS) : Molecular ion peak alignment with theoretical m/z (e.g., [M+H]+ calculated for C24H21N2S3: 457.08) .
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Limited in aqueous buffers (logP ~3.5); use DMSO or DMF for stock solutions (tested up to 10 mM without precipitation) .
- Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or acidic conditions (pH <5) to prevent thioether bond hydrolysis .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported biological activity data?
Contradictions in IC50 values (e.g., kinase inhibition assays) may arise from:
- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH affecting competitive binding .
- Protein purity : Use recombinant enzymes with ≥90% purity (validated by SDS-PAGE) to minimize off-target interactions .
- Statistical rigor : Replicate experiments (n=3–5) with appropriate controls (e.g., staurosporine as a positive inhibitor) .
Q. What strategies resolve conflicting structural reactivity predictions vs. empirical data?
Computational models (e.g., DFT calculations) may overestimate electrophilicity at the methylthio group. Empirical validation methods:
- Reactivity mapping : Treat the compound with oxidizing agents (e.g., H2O2) to confirm sulfoxide/sulfone formation via LC-MS .
- Competitive labeling : Use thiol-specific probes (e.g., maleimide-PEG) to quantify accessible sulfur sites .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying:
- Benzo[d]thiazole moiety : Introduce electron-withdrawing groups (e.g., -NO2 at position 6) to enhance target binding .
- Methylthio substituent : Replace with sulfonamide (-SO2NH2) to improve solubility while retaining activity .
- Tetrahydrobenzo[b]thiophen core : Assess stereochemical impact by synthesizing enantiomers via chiral HPLC separation .
Methodological Challenges and Solutions
Q. How to mitigate low yields in large-scale synthesis?
Common bottlenecks and solutions:
| Issue | Cause | Solution |
|---|---|---|
| Poor amide coupling | Incomplete activation of carboxylate | Use HATU/DIPEA coupling reagents |
| Side reactions | Thiophen ring oxidation | Conduct reactions under inert atmosphere (N2/Ar) |
| Purification loss | High lipophilicity | Optimize solvent gradients in flash chromatography |
Q. What computational tools predict target specificity for this compound?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17) to prioritize high-affinity targets .
- Pharmacophore modeling : Align methylthio and benzo[d]thiazole groups with known inhibitor pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
